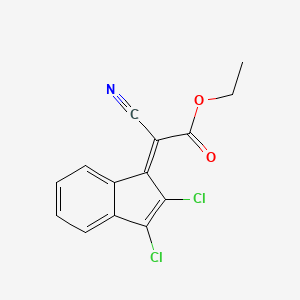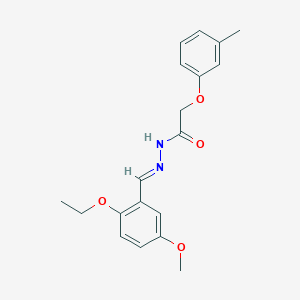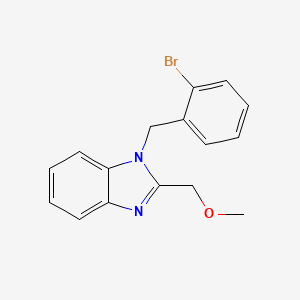
5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its analogs and incorporating various functional groups through reactions such as alkylation, acylation, and condensation. For example, compounds similar to the one , with methoxyphenyl and piperazine structures, have been synthesized by cyclocondensation reactions and modifications of pre-existing piperazine frameworks to introduce specific functional groups that impart desired biological activities (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared) spectroscopy. These methods provide insights into the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For instance, structural characterization of related compounds has been done using single crystal X-ray diffraction, revealing details about the crystal system, space group, and molecular conformation (Kumara et al., 2017).
科学的研究の応用
Serotonin Receptor Affinity
Several studies have focused on compounds structurally related to 5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone, highlighting their affinity towards serotonin receptors, particularly the 5-HT1A receptor. For example, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) has been explored for its properties as a 5-HT1A serotonin antagonist, showing high affinity and selectivity towards 5-HT1A over other receptors, which suggests its potential use in neuropsychiatric disorder research and therapy (Raghupathi et al., 1991).
Antimicrobial Activities
Research into derivatives of piperazine, such as the synthesis of novel 1,2,4-triazole derivatives, has indicated potential antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, suggesting a possible application in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, which may share structural similarities with 5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were found to inhibit COX-1/COX-2 with significant selectivity and efficacy, highlighting their potential as novel therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Neuroreceptor Imaging
The development of macrocyclic appended 1-(2-methoxyphenyl)piperazine derivatives for 5-HT1A neuroreceptor imaging demonstrates the application of such compounds in enhancing the visualization of neuroreceptors related to mood and anxiety disorders. These studies are crucial for the management and treatment of neurological disorders, providing a deeper understanding of the brain's serotonergic system (Hazari et al., 2016).
特性
IUPAC Name |
5-butyl-4-(2-methoxyacetyl)-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-8-16-11-19(15-9-6-7-14(2)10-15)17(21)12-20(16)18(22)13-23-3/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJMORXFSGVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)COC)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)


![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)




![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)


![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)